5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one
Description
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one is a heterocyclic compound featuring a thiazol-4-one core substituted with a mercapto (-SH) group at position 2 and a 1,3-diphenylpyrazole methylene moiety at position 3. Its IUPAC name is (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, with ChemSpider ID MFCD04441588 .
Properties
IUPAC Name |
(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-18-16(25-19(24)20-18)11-14-12-22(15-9-5-2-6-10-15)21-17(14)13-7-3-1-4-8-13/h1-12H,(H,20,23,24)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLSKYAVUMAON-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)NC(=S)S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route includes the condensation of aryl methyl ketones with phenylhydrazines to form 1-(1-Arylethylidene)-2-phenylhydrazines, which are then further reacted to introduce the thiazol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Unfortunately, the provided search results do not offer detailed information regarding specific applications, comprehensive data tables, or well-documented case studies for the compound "1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine." However, based on the search results, here's what can be gathered:
Basic Information
- Chemical Name: 1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine .
- Molecular Formula:
- Molecular Weight: 398.5 g/mol
- PubChem CID: 661907
- ChEBI ID: CHEBI:92610
Computed Descriptors
- IUPAC Name: 1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
- InChI: InChI=1S/C24H26N6/c1-18-3-7-20(8-4-18)16-30-24-22(15-27-30)23(25-17-26-24)29-13-11-28(12-14-29)21-9-5-19(2)6-10-21/h3-10,15,17H,11-14,16H2,1-2H3
- InChIKey: OJTUEASMVVJXHR-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)C
Potential Research Areas
- GPCR Profiling: One search result mentions "AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist" . While it doesn't directly link this compound to GPCRs (G protein-coupled receptors), it suggests a potential area of research, as many pyrimidine and piperazine derivatives are known to interact with GPCRs.
- Possible Phenotypes: The compound is associated with certain phenotypes, where environments contain "1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine" . Further investigation may be needed to determine the exact nature and implications of these phenotypes.
- Human Disease Model: This compound may be related to a human disease model . The specifics would require further research to establish the exact connection and relevance.
- Member of Piperazines: "1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine is a member of piperazines" .
- Synonyms: Several synonyms are listed, including 612524-20-6; 1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine; 1-[(4-methylphenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine; MLS-0002494.0001; 1-(4-methylbenzyl)-4-(4-(p-tolyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine .
Mechanism of Action
The mechanism by which 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of anti-inflammatory activity, the compound may inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandins that mediate inflammation.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several heterocyclic derivatives, particularly those combining pyrazole and thiazole/thiazolidine systems. Key comparisons include:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 2-mercapto group contrasts with the 2,4-dione in Les-6490 and anticancer derivatives, which may alter redox activity and metal-binding capacity .
- Compounds 5a-j () incorporate a hydrazino linker between thiazole and pyrazole, enhancing conformational flexibility compared to the rigid methylene bridge in the target compound .
Key Observations :
- The target compound and Les-6490 share antimicrobial properties, but the mercapto group may enhance interactions with bacterial metalloenzymes or thiol-containing proteins .
Physicochemical and Computational Insights
Biological Activity
The compound 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one is a novel hybrid molecule that combines the structural features of pyrazole and thiazole. This unique combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazones with thioketones or thiazole derivatives. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 30 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies reveal that it exhibits cytotoxic effects against several cancer types, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549). The IC50 values for these cell lines are reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HT-29 | 15.0 |
| A549 | 18.0 |
Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by disrupting the cell cycle at the G2/M phase .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, it has demonstrated significant reductions in paw edema induced by carrageenan, suggesting its potential use in treating inflammatory conditions.
Case Studies
In a recent study involving animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain behavior compared to controls. Histopathological analysis confirmed reduced inflammatory cell infiltration in treated groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between a pyrazole derivative and a thiazolidinone precursor. For example, refluxing equimolar amounts of 3,5-diaryl-4,5-dihydro-1H-pyrazole and 2-mercapto-thiazol-4-one in ethanol for 2 hours yields the target compound. Recrystallization in a DMF–EtOH (1:1) mixture improves purity . To optimize yield, reaction parameters such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst use (e.g., sodium acetate) should be systematically tested .
Q. How can the structure of this compound be rigorously characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and thiol (-SH) resonance (δ 3.5–4.0 ppm). IR spectroscopy identifies C=S (1200–1250 cm) and C=N (1600–1650 cm) stretches .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMF/ethanol. Monoclinic systems (space group ) with unit cell parameters (e.g., ) are typical for pyrazole-thiazole hybrids .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC calculations using nonlinear regression .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyrazole and thiazole rings influence biological activity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO, -Cl) or donating (-OCH) groups at the pyrazole phenyl rings. Compare activities via dose-response curves. For example, 4-chlorophenyl substitutions enhance antimicrobial potency due to increased lipophilicity .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G**) to map HOMO-LUMO gaps and electrostatic potentials, correlating with experimental IC values .
Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?
- Methodological Answer :
- Solubility Profiling : Use a shake-flask method with buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) to quantify solubility. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, humidity) .
Q. How can in silico methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolites (e.g., hydroxylation, glutathione conjugation). Validate with microsomal assays (e.g., rat liver S9 fractions) .
- Toxicity Profiling : Run Ames tests for mutagenicity and zebrafish embryo assays (LC) for acute toxicity .
Key Challenges and Recommendations
- Synthetic Reproducibility : Variations in diastereomer ratios (e.g., Z/E isomers) during condensation require strict temperature control .
- Biological Data Interpretation : Cross-validate cytotoxicity results with apoptosis assays (e.g., Annexin V staining) to distinguish specific mechanisms from general toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
